Cas no 71566-55-7 ([9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;cobalt(3+);5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate)
![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;cobalt(3+);5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate structure](https://fr.kuujia.com/scimg/cas/71566-55-7x500.png)
71566-55-7 structure
Nom du produit:[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;cobalt(3+);5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate
Numéro CAS:71566-55-7
Le MF:C72H81CoN12O13S2
Mégawatts:1445.54935526848
CID:1748883
PubChem ID:11979407
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;cobalt(3+);5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate Propriétés chimiques et physiques
Nom et identifiant
-
- Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, bis(3-(2-(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)diazenyl-kappaN1)-4-(hydroxy-kappaO)-N-(3-(1-methylethoxy)propyl)benzenesulfonamidato(2-))cobaltate(1-) (1:1)
- 9-(2-Carboxyphenyl)-3,6-bis(diethylamino)xanthylium bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-N-3-(isopropoxypropyl)benzenesulphonamidato(2-))cobaltate(1-)
- Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, bis(3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)-4-(hydroxy-kappaO)-N-(3-(1-methylethoxy)propyl)benzenesulfonamidato(2-))cobaltate(1-)
- Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, bis(3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-N-(3-(1-methylethoxy)propyl)benzenesulfonamidato(2-))cobaltate(1-)
- N-[9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethylethanaminium cobalt(3+) 3-methyl-4-[(E)-(2-oxido-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)diazenyl]-1-phenyl-1H-pyrazol-5-olate (1:1:2)
- [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium,cobalt(3+),5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate
- [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium
- 5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate
- cobalt(3+)
- Xanthylium,
- DTXSID801015276
- Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, bis[3-[[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-yl]azo-.kappa.N1]-4-(hydroxy-.kappa.O)-N-[3-(1-methylethoxy)propyl]benzenesulfonamidato(2-)]cobaltate(1-)
- 71566-55-7
- EINECS 275-640-9
- [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;cobalt(3+);5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate
-
- Piscine à noyau: InChI=1S/C28H30N2O3.2C22H27N5O5S.Co/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;2*1-15(2)32-13-7-12-23-33(30,31)18-10-11-20(28)19(14-18)24-25-21-16(3)26-27(22(21)29)17-8-5-4-6-9-17;/h9-18H,5-8H2,1-4H3;2*4-6,8-11,14-15,23,28-29H,7,12-13H2,1-3H3;/q;;;+3/p-3
- La clé Inchi: WUVJFYRTCZOXAH-UHFFFAOYSA-K
- Sourire: CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)NCCCOC(C)C)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)NCCCOC(C)C)[O-])[O-])C3=CC=CC=C3.[Co+3]
Propriétés calculées
- Qualité précise: 1444.481942g/mol
- Masse isotopique unique: 1444.481942g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 22
- Comptage des atomes lourds: 100
- Nombre de liaisons rotatives: 27
- Complexité: 1540
- Nombre d'unités de liaison covalente: 4
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 358Ų
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;cobalt(3+);5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate Littérature connexe
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
71566-55-7 ([9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;cobalt(3+);5-methyl-4-[[2-oxido-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]diazenyl]-2-phenylpyrazol-3-olate) Produits connexes
- 2228464-61-5(2-(6-chloro-1-methyl-1H-indol-3-yl)propanal)
- 2223997-72-4(N-(1-Cyanocyclohexyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4-morpholineacetamide)
- 2228470-75-3(4-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-methylbutanoic acid)
- 1448046-59-0(1-cyclopentanecarbonyl-4-methanesulfonylpiperidine)
- 1092805-07-6(1,2,3,4-Tetra-O-acetyl-6-O-(p-toluenesulfonyl)-b-D-glucopyranose)
- 1805540-33-3(Ethyl 2-bromomethyl-4-cyano-6-(trifluoromethoxy)benzoate)
- 473-81-4(2,3-Dihydroxypropanoic Acid(20% in water))
- 921142-26-9(4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde)
- 3296-90-0(2,2-Bis(bromomethyl)-1,3-propanediol)
- 14317-41-0(N-(1-phenylethyl)guanidine hydrochloride)
Fournisseurs recommandés
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot

pengshengyue
Membre gold
Fournisseur de Chine
Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
